(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone features a piperidine scaffold substituted at the 4-position with a 1,2,3-triazole ring and linked via a methanone group to a 5-methylisoxazole moiety. This hybrid structure combines pharmacologically relevant heterocycles:
- Piperidine: A six-membered nitrogen-containing ring commonly used in drug design for its conformational flexibility and bioavailability.
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for hydrogen-bonding capacity and metabolic stability, often incorporated via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-11(8-14-19-9)12(18)16-5-2-10(3-6-16)17-7-4-13-15-17/h4,7-8,10H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQUUNQDOXSZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves multiple steps:
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Formation of the Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst.
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Piperidine Ring Introduction: : The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
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Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
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Final Coupling: : The final step involves coupling the triazole, piperidine, and isoxazole fragments together, typically through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone, exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various bacteria and fungi. In vitro studies have demonstrated that this compound can effectively combat resistant strains of pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Compounds with triazole moieties have been extensively studied for their anticancer potential. The specific structure of this compound suggests that it may interact with cancer cell signaling pathways. Preliminary studies indicate that it may inhibit tumor growth in specific cancer types by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The piperidine ring in the compound is associated with neuroprotective effects. Research has shown that similar compounds can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Agricultural Applications
Pesticidal Activity
The isoxazole component of the compound has been linked to pesticidal properties. Studies have suggested that compounds with isoxazole structures can act as effective insecticides or herbicides. The application of this compound in agricultural settings could provide a new avenue for pest control without the adverse effects associated with traditional pesticides .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer synthesis. Triazole compounds are often utilized as cross-linking agents in polymer chemistry, leading to enhanced mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced materials for electronics and packaging .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Combat resistant pathogens; inhibit tumor growth |
| Agricultural Science | Pesticides | Effective pest control with reduced environmental impact |
| Material Science | Polymer synthesis | Enhanced mechanical properties; thermal stability |
Mechanism of Action
The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the isoxazole ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
*Calculated using average atomic masses.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s LogP (estimated ~2.1) is lower than KT172 (~4.5) due to fewer hydrophobic groups, suggesting better aqueous solubility.
- Metabolic Stability : Triazole rings generally resist oxidative metabolism, but the 5-methylisoxazole may undergo CYP450-mediated oxidation.
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a novel triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction between piperidine derivatives and 5-methylisoxazole in the presence of appropriate coupling agents. The triazole ring is formed through a cycloaddition reaction that enhances the compound's biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and isoxazole moieties exhibit significant anticancer properties. For instance, in vitro assays demonstrated that this compound showed potent inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these cell lines were reported to be in the range of 15.6 to 23.9 µM, showcasing its potential as a therapeutic agent against cancer .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, at concentrations of 10 µM, it was observed to enhance caspase activity significantly .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating further .
- Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is a critical mechanism for inhibiting cancer cell division .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.6 | Apoptosis induction |
| This compound | HCT116 | 23.9 | Cell cycle arrest |
| Triazole Derivative A | MDA-MB231 | 20.0 | Microtubule destabilization |
| Isoxazole Derivative B | HepG2 | 18.0 | DNA intercalation |
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, significant morphological changes were observed at concentrations as low as 5 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies targeting breast cancer .
Case Study 2: Colon Cancer Inhibition
Another study focused on HCT116 cells revealed that treatment with this compound resulted in a notable decrease in cell viability and induced apoptosis through caspase activation pathways .
Q & A
What are the common synthetic routes for synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone?
Basic Research Question
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form the triazole-piperidine core. A modified procedure involves reacting 4-azidopiperidine derivatives with terminal alkynes (e.g., 5-methylisoxazole-4-carbonyl precursors) in a THF:acetone solvent system with CuI as a catalyst under reflux for 24 hours . Post-reaction purification via column chromatography ensures isolation of the target compound. Alternative methods include multi-step alkylation or acylation of pre-functionalized piperidine intermediates.
How is the compound structurally characterized to confirm regioselectivity and purity?
Basic Research Question
Structural confirmation relies on X-ray crystallography for unambiguous determination of the triazole-piperidine linkage and isoxazole orientation . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., triazole CH vs. isoxazole CH) .
- FT-IR : Peaks at 1650–1700 cm confirm carbonyl groups.
- HPLC-MS : To assess purity (>95%) and rule out regioisomeric byproducts .
What biological targets or mechanisms are associated with this compound?
Basic Research Question
The compound’s triazole and isoxazole moieties suggest interactions with enzymes or receptors via hydrogen bonding and π-π stacking. Preliminary studies on analogous structures indicate:
- Enzyme inhibition : Potential activity against kinases or proteases due to the triazole’s metal-coordinating ability .
- Antimicrobial activity : Isoxazole derivatives often target bacterial cell wall synthesis .
Methodological validation includes molecular docking to map binding affinities and in vitro assays (e.g., MIC tests for antimicrobial screening) .
How can researchers address low aqueous solubility during in vitro bioactivity assays?
Advanced Research Question
Low solubility (<0.1 mg/mL in PBS) is a common challenge. Strategies include:
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based solubilizers .
- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -COOH) to the piperidine or isoxazole ring without disrupting the triazole core .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
How to resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies (e.g., variable IC values) may arise from differences in assay conditions or impurity profiles. Mitigation steps:
- Standardized protocols : Replicate assays under controlled pH, temperature, and solvent conditions .
- Batch analysis : Use HPLC to confirm purity and rule out degradation products .
- Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .
What strategies optimize regioselectivity during triazole formation?
Advanced Research Question
Regioselectivity in CuAAC reactions is influenced by:
- Catalyst screening : CuI vs. CuBr for steric control .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers.
- Alkyne substituents : Electron-withdrawing groups on the alkyne direct triazole formation .
Post-reaction analysis via H NMR or X-ray crystallography is critical to confirm regiochemistry .
How to design stability studies for long-term storage?
Advanced Research Question
Stability protocols should assess:
- Hydrolytic degradation : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks, monitoring via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
- Storage conditions : Recommend desiccated storage at –20°C in amber vials to prevent moisture/light-induced decomposition .
What methods validate the compound’s enzyme inhibition mechanism?
Advanced Research Question
Mechanistic validation involves:
- Kinetic assays : Measure and shifts using Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) to visualize binding interactions .
How to assess environmental fate and ecotoxicological risks?
Advanced Research Question
Follow OECD guidelines for:
- Biodegradation : Use activated sludge models to estimate half-life in wastewater .
- Bioaccumulation : LogP calculations (predicted ~2.5) and in silico QSAR models .
- Ecotoxicology : Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations .
What computational tools predict the compound’s ADMET properties?
Advanced Research Question
Leverage in silico platforms :
- ADMET Predictor : Estimate logP, plasma protein binding, and CYP450 inhibition.
- SwissADME : Analyze bioavailability radar and drug-likeness .
- Molecular dynamics simulations : Model blood-brain barrier permeability using CHARMM or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
